molecular formula C21H25N3O5S B2867710 1-(3,5-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946351-02-6

1-(3,5-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2867710
CAS No.: 946351-02-6
M. Wt: 431.51
InChI Key: LMJHIRQYMBBQCY-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic urea derivative characterized by a 3,5-dimethoxyphenyl group linked via a urea bridge to a sulfonylethyl-substituted indole moiety.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-14-20(18-7-5-6-8-19(18)24(14)2)30(26,27)10-9-22-21(25)23-15-11-16(28-3)13-17(12-15)29-4/h5-8,11-13H,9-10H2,1-4H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJHIRQYMBBQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4O4S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

This structure features a urea moiety linked to a dimethoxyphenyl group and an indole derivative, which are known for their pharmacological properties.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with urea linkages have been shown to inhibit cell proliferation in various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values reported around 0.01 µM for closely related compounds suggest potent activity against this cell line.
  • A549 (Lung Cancer) : Similar studies show IC50 values of approximately 0.39 µM, indicating effective inhibition of cell growth.

These findings suggest that the target compound may also exhibit similar anticancer effects due to its structural analogies with other active compounds.

The proposed mechanism of action for this compound involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Specifically:

  • Aurora Kinase Inhibition : Compounds structurally related to the target have demonstrated inhibition of Aurora-A kinase, a critical regulator of mitosis. The IC50 values for these inhibitors range from 0.16 µM to 0.067 µM in various studies, suggesting that our compound may similarly affect this pathway.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented extensively:

  • COX Inhibition : Related compounds have shown IC50 values against COX enzymes ranging from 19.45 µM to 42.1 µM, indicating potential anti-inflammatory activity which could be relevant for our compound as well.

Study 1: Antitumor Activity in MCF-7 Cells

A recent study investigated the effects of a structurally similar compound on MCF-7 cells. The results indicated a significant decrease in cell viability with an IC50 value of 0.01 µM, demonstrating potent anticancer activity.

Study 2: Inhibition of Aurora Kinase

Another study focused on the inhibition of Aurora-A kinase by related pyrazole derivatives. The findings showed an IC50 value of 0.16 µM, suggesting that our compound may also exhibit similar inhibitory effects on mitotic processes.

Research Findings Summary Table

Activity Cell Line IC50 (µM) Reference
Antitumor ActivityMCF-70.01
Antitumor ActivityA5490.39
Aurora Kinase InhibitionVarious0.16
COX InhibitionVarious19.45 - 42.1

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound belongs to a broader class of urea-based molecules, many of which are pharmacologically active. Below is a comparative analysis with key analogs from the evidence:

Structural Comparison
Compound Name Core Structure Key Substituents Reported Targets/Activities
1-(3,5-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea Urea linker - 3,5-Dimethoxyphenyl
- Indole sulfonylethyl
Not explicitly stated in evidence
A-425619 Urea linker - Isoquinolin-5-yl
- 4-Trifluoromethylbenzyl
TRPV1 antagonist (IC₅₀ = 6–20 nM)
SB705498 Urea linker - 2-Bromophenyl
- (R)-1-(5-Trifluoromethyl-2-pyridyl)pyrrolidin-3-yl
TRPV1 antagonist (IC₅₀ = 4–8 nM)
SDZ249665 Urea linker - 4-(2-Aminoethoxy)-3-methoxybenzyl
- 4-tert-Butylbenzyl
GPCR modulator (undisclosed target)

Key Observations :

  • Aromatic Substituents: The 3,5-dimethoxyphenyl group in the target compound contrasts with the isoquinoline (A-425619) or bromophenyl (SB705498) groups in other urea derivatives. Methoxy groups may enhance membrane permeability compared to bulkier substituents like trifluoromethyl .
  • Sulfonyl Linkage : The indole sulfonylethyl group is unique to the target compound. Sulfonamide/sulfonyl groups in analogs (e.g., GSK1016790A) are often associated with enhanced binding to ion channels via polar interactions .
Pharmacological Trends
  • TRPV1 Antagonists: Urea derivatives like A-425619 and SB705498 exhibit nanomolar potency against TRPV1, a pain and inflammation target. The absence of a TRPV1-associated substituent (e.g., trifluoromethylpyridine in SB705498) in the target compound may indicate distinct activity .
  • GPCR Modulation : SDZ249665, a benzyl-urea analog, highlights the role of urea linkers in GPCR engagement. The target compound’s dimethoxyphenyl group could favor interactions with adrenergic or dopaminergic receptors, though direct evidence is lacking .

Research Findings and Limitations

  • Activity Data Gap: No direct functional studies on this compound are cited in the evidence. Its pharmacological profile remains speculative, relying on structural parallels to known urea derivatives.

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